1-Chloro-9-phenylnonane

Enzyme inhibition P450 17α-hydroxylase/17,20-lyase Structure-activity relationship

1-Chloro-9-phenylnonane (synonyms: 9-phenylnonyl chloride, (9-chlorononyl)benzene, p-chlorononylbenzene) is a bifunctional halogenated hydrocarbon with the molecular formula C₁₅H₂₃Cl and molecular weight 238.80 g/mol. It belongs to the ω-phenylalkyl chloride class, featuring a terminal chlorine atom and a terminal phenyl group separated by a saturated C9 linear alkyl chain.

Molecular Formula C15H23Cl
Molecular Weight 238.79 g/mol
Cat. No. B1632720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-9-phenylnonane
Molecular FormulaC15H23Cl
Molecular Weight238.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCCCl
InChIInChI=1S/C15H23Cl/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2
InChIKeyKFJDHWCTDWNJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Chloro-9-phenylnonane (CAS 27175-81-1): Key Identity and Baseline Specifications for Procurement


1-Chloro-9-phenylnonane (synonyms: 9-phenylnonyl chloride, (9-chlorononyl)benzene, p-chlorononylbenzene) is a bifunctional halogenated hydrocarbon with the molecular formula C₁₅H₂₃Cl and molecular weight 238.80 g/mol . It belongs to the ω-phenylalkyl chloride class, featuring a terminal chlorine atom and a terminal phenyl group separated by a saturated C9 linear alkyl chain [1]. Key physical constants include density 1.026 g/cm³, boiling point 324.6 °C at 760 mmHg, flash point 144.4 °C, and calculated LogP 5.20 . The compound is commercially available at typical purities of 95% and finds primary utility as a synthetic building block in medicinal chemistry, radiopharmaceutical development, and ligand synthesis where the nine-carbon spacer length and terminal chlorine leaving group are critical structural determinants of downstream biological or physicochemical performance.

Why 1-Chloro-9-phenylnonane Cannot Be Replaced by Other Chain-Length or Halogen Variants Without Verifiable Functional Loss


The C9 alkyl spacer, terminal chloro leaving group, and terminal phenyl ring of 1-chloro-9-phenylnonane collectively define a pharmacophoric and physicochemical profile that is not interchangeable with shorter-chain (C8, C7, C6), longer-chain (C10, C11), or different-halogen (bromo, iodo, non-halogenated) analogs. In P450₁₇α enzyme inhibition, the nine-carbon chain length yields an IC₅₀ of 0.00011 mM for the derived imidazole, outperforming both C8 (IC₅₀ 0.00025 mM) and C10 (IC₅₀ 0.0018 mM) congeners by factors of 2.3-fold and 16.4-fold respectively [1]. For nucleophilic substitution reactivity, the chlorine atom provides an optimal balance of leaving-group ability and precursor stability: the bromo analog (1-bromo-9-phenylnonane, MW 283.25) is more reactive but heavier and more prone to premature elimination, while the non-halogenated 1-phenylnonane (MW 204.35, density 0.858 g/cm³) lacks the electrophilic handle entirely . These quantifiable differences in molecular recognition, reactivity, and physicochemical properties mean that substituting a C8, C10, bromo, or non-halogenated variant will predictably alter potency, synthetic yield, purification behavior, or biological readout in established protocols.

Quantitative Comparator Evidence for 1-Chloro-9-phenylnonane: Chain Length, Leaving Group, Synthesis Yield, and Application-Specific Performance


P450₁₇α Enzyme Inhibition: C9 Chain Length Delivers Optimal IC₅₀ vs. C8, C10, and Ketoconazole

In a systematic study of phenylalkyl imidazole inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P450₁₇α), the 1-(9-phenylnonyl)-1H-imidazole derivative—synthesized from 1-chloro-9-phenylnonane—achieved an IC₅₀ of 0.00011 mM, representing the most potent inhibitor in the series [1]. This was 2.3-fold more potent than the C8 analog 1-(8-phenyloctyl)-1H-imidazole (IC₅₀ 0.00025 mM), 8.2-fold more potent than the C7 analog 1-(7-phenylheptyl)-1H-imidazole (IC₅₀ 0.0009 mM), and 16.4-fold more potent than the C10 analog 1-(10-phenyldecyl)-1H-imidazole (IC₅₀ 0.0018 mM). Compared to the clinical comparator ketoconazole (IC₅₀ 0.0038 mM), the C9 derivative was 34.5-fold more potent [1]. The corresponding triazole derivative, 1-(9-phenylnonyl)-1H-1,2,4-triazole, exhibited 79.1% inhibition at 0.1 mM, exceeding both C8 (76.6%) and C10 (79.6%) triazole analogs at the same concentration [1]. All assays were conducted at pH 7.4, 37 °C using rat testicular microsomes.

Enzyme inhibition P450 17α-hydroxylase/17,20-lyase Structure-activity relationship Chain length optimization

Electrochemical Synthesis Yield: Phase-Transfer Catalysis Doubles Yield vs. Single-Solvent Electrolysis

The electrochemical chlorination of phenylnonane to produce 1-chloro-9-phenylnonane (p-chlorononylbenzene) was systematically optimized by Fernández et al. (2002) [1]. Using phase-transfer catalysis in a two-phase dichloromethane-water system with 0.3 M tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) as the transfer agent, an organic yield of 47% was achieved at pH 4–6, 35 °C, and 1.70 V vs. Ag/Ag⁺ [1]. This represents a near-doubling of yield compared to the 24% obtained using a single organic solvent system under otherwise comparable conditions [1]. Additional experiments in acetonitrile-water at low potentials (~1.40 V vs. Ag/Ag⁺) produced 20% p-chlorononylbenzene via direct reaction, while higher potentials yielded 27% p-chlorononylbenzene alongside 34% nonylacetamide byproduct, confirming that potential-dependent pathway selectivity governs product distribution [1].

Electrochemical synthesis Phase-transfer catalysis Anodic chlorination Process optimization

Validated Intermediate for Myocardial Imaging Agent: 90% Coupling Yield in Radiopharmaceutical Synthesis

1-Chloro-9-phenylnonane was employed as the critical alkylating precursor in the synthesis of 15-(p-iodophenyl)-6-tellurapentadecanoic acid, a myocardial imaging agent demonstrating rapid, pronounced myocardial uptake and prolonged retention in rats [1]. The synthetic sequence involved conversion of 1-chloro-9-phenylnonane to 1-chloro-9-(p-iodophenyl)nonane (64% yield via KI/H₂O), followed by coupling with sodium (methylvaleryl) telluride to produce methyl-15-(p-iodophenyl)-6-tellurapentadecanoate in 90% yield [1]. The radioiodinated final product showed superior myocardial retention compared to earlier ¹²³ᵐTe-labeled heptadecanoic acid analogs [1]. This established synthetic route demonstrates that 1-chloro-9-phenylnonane's terminal chloro group enables efficient nucleophilic displacement to install the tellurium-containing side chain, while the nine-carbon spacer length matches the fatty acid mimetic profile required for myocardial uptake.

Radiopharmaceutical synthesis Myocardial imaging Tellurium fatty acid Iodophenyl precursors

Physicochemical Differentiation: Density, Boiling Point, and LogP Distinguish C9 from C8 and Non-Halogenated Analogs

The measurable physical properties of 1-chloro-9-phenylnonane differ substantially from its closest homologs, directly impacting purification and formulation workflows. The density of 1-chloro-9-phenylnonane (1.026 g/cm³) is 6.2% higher than 1-chloro-8-phenyloctane (0.966 g/cm³) and 19.6% higher than the non-halogenated parent 1-phenylnonane (0.858 g/cm³ at 25 °C) . The boiling point at atmospheric pressure (324.6 °C) is 7.8 °C higher than 1-chloro-8-phenyloctane (316.8 °C at 760 mmHg) and 42.6 °C higher than 1-phenylnonane (282 °C) . The calculated LogP of 5.20 for 1-chloro-9-phenylnonane exceeds that of 1-chloro-8-phenyloctane (LogP 4.81) by 0.39 log units, indicating greater lipophilicity that will affect retention time in reversed-phase chromatography and partition behavior in liquid-liquid extraction . These differences are large enough to enable baseline chromatographic resolution and differential solvent extraction, meaning that even trace contamination by C8 or non-halogenated analogs can be analytically distinguished and removed.

Physicochemical properties Chromatographic separation Liquid-liquid extraction Purification optimization

N-Phenylnonyl Group Confers Maximal Antitumor Potency in Loperamide Analog Series Against HCT-116 Colon Cancer Cells

In a structure-activity relationship study of loperamide analogs where the N-substituent on the piperidine ring was systematically varied with phenylalkyl groups of different chain lengths (benzyl through phenylundecyl), the N-(9-phenylnonyl) analog exhibited the most potent inhibition of human colon tumor-derived HCT-116 cell viability [1]. A subsequent expanded study by Hatae et al. (2018) synthesized and tested N-ω-phenylalkyl-4-(p-chlorophenyl)-piperidin-4-ol analogs ranging from N-benzyl to N-(11-phenylundecyl) and confirmed that antiproliferative activity is chain-length-dependent with an optimum at the nine-carbon spacer . The synthetic route to these analogs employs the corresponding ω-phenylalkyl chloride—making 1-chloro-9-phenylnonane the direct precursor to the most active compound in this pharmacologically validated series.

Antitumor activity Loperamide analogs HCT-116 cells Phenylalkyl SAR

Procurement-Relevant Application Scenarios for 1-Chloro-9-phenylnonane Based on Verified Differential Evidence


Synthesis of Chain-Length-Optimized P450₁₇α Inhibitors for Prostate Cancer Research

1-Chloro-9-phenylnonane serves as the direct alkylating agent for preparing 1-(9-phenylnonyl)-1H-imidazole and 1-(9-phenylnonyl)-1H-1,2,4-triazole, which are the most potent inhibitors in the phenylalkyl imidazole/triazole series targeting 17α-hydroxylase/17,20-lyase (P450₁₇α) [1]. The C9 chain delivers an IC₅₀ of 0.00011 mM, outperforming C8 (0.00025 mM), C10 (0.0018 mM), and ketoconazole (0.0038 mM) by factors of 2.3, 16.4, and 34.5 respectively [1]. For medicinal chemistry programs developing androgen biosynthesis inhibitors, procuring 1-chloro-9-phenylnonane rather than the C8 or C10 homologs is mandatory to reproduce the published potency benchmark.

Radiopharmaceutical Precursor for Myocardial Imaging Agent Production

The published synthesis of the myocardial imaging agent 15-(p-iodophenyl)-6-tellurapentadecanoic acid relies on 1-chloro-9-phenylnonane as the starting alkyl chloride [2]. The compound is first converted to 1-chloro-9-(p-iodophenyl)nonane (64% yield) and subsequently coupled to a telluride nucleophile (90% yield) to construct the tellura fatty acid backbone [2]. The resulting radioiodinated agent exhibits rapid myocardial uptake and prolonged retention in rats, validating the nine-carbon spacer as optimal for myocardial fatty acid mimetic biodistribution [2]. Radiopharmacy and nuclear medicine R&D groups should specify 1-chloro-9-phenylnonane by CAS 27175-81-1 to ensure fidelity to the published synthetic route.

N-(9-Phenylnonyl) Pharmacophore Construction for Antitumor Loperamide Analogs

1-Chloro-9-phenylnonane is the key alkylating reagent for installing the N-(9-phenylnonyl) substituent on the piperidine nitrogen of loperamide-derived 4-arylpiperidin-4-ol scaffolds, which yields the most potent antiproliferative compound against HCT-116 colon cancer cells within a systematic phenylalkyl chain-length series [3]. Medicinal chemistry teams exploring opioid scaffold repurposing for oncology indications should procure the C9 chloro compound specifically, as SAR data demonstrate that shorter (C1–C8) and longer (C10–C11) chains produce inferior antiproliferative activity.

Quality Control and Method Development Leveraging Differentiable Physicochemical Properties

The density (1.026 g/cm³), boiling point (324.6 °C), and LogP (5.20) of 1-chloro-9-phenylnonane are sufficiently distinct from the C8 analog (0.966 g/cm³, 316.8 °C, LogP 4.81) and the non-halogenated parent (0.858 g/cm³, 282 °C, LogP ~7.1) to enable unambiguous identity confirmation and purity assessment by GC, HPLC, or refractive index . Analytical laboratories tasked with incoming material qualification or chromatographic method development can exploit these property differences to design separation conditions that resolve 1-chloro-9-phenylnonane from potential synthetic byproducts or mis-specified homologs.

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